2,2-Dimethyl-3-phenylmorpholine;hydrochloride
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Overview
Description
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications
Scientific Research Applications
2,2-Dimethyl-3-phenylmorpholine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
2,2-Dimethyl-3-phenylmorpholine hydrochloride, a derivative of morpholine, primarily targets several kinases enzymes . These enzymes play a crucial role in cytokinesis and cell cycle regulation .
Mode of Action
The compound interacts with its targets through a central inhibitory action . This interaction results in the modulation of the kinases enzymes, thereby affecting cytokinesis and cell cycle regulation .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell division and growth . The inhibition of kinases enzymes disrupts the normal cell cycle, leading to changes in cell proliferation and potentially inducing cell death .
Pharmacokinetics
Similar compounds are known to be easily hydrolyzed under neutral ph conditions , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in cell cycle regulation. By inhibiting kinases enzymes, the compound can disrupt normal cell division and growth . This could potentially lead to cell death, depending on the specific context and concentration of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-phenylmorpholine hydrochloride. Factors such as pH can affect the compound’s stability, as it is known to be easily hydrolyzed under neutral pH conditions . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-phenylmorpholine.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure with similar pharmacological properties.
2,2-Dimethylmorpholine: Lacks the phenyl group but shares the dimethyl substitution.
3-Phenylmorpholine: Similar structure but without the dimethyl groups.
Uniqueness
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMKDQIYBJNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCO1)C2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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